Product packaging for 2-(4-Ethoxyindolin-1-yl)acetic acid(Cat. No.:CAS No. 2098103-11-6)

2-(4-Ethoxyindolin-1-yl)acetic acid

Cat. No.: B1479084
CAS No.: 2098103-11-6
M. Wt: 221.25 g/mol
InChI Key: PXIXTDMPEMGRNK-UHFFFAOYSA-N
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Description

2-(4-Ethoxyindolin-1-yl)acetic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. It features an indoline scaffold, a structure motif prevalent in medicinal chemistry due to its presence in a range of biologically active molecules . The molecular framework combines an ethoxy substituent with an acetic acid functional group, making it a potential building block or synthetic intermediate in the development of more complex molecules. Researchers can utilize this compound in exploratory synthesis, particularly for creating novel derivatives with potential pharmacological properties. The presence of the acetic acid chain allows for further chemical modifications, such as amide bond formation or esterification, which is crucial in drug discovery efforts . As a derivative of indoline, its core structure is often investigated in the context of central nervous system (CNS) active agents and other therapeutic areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safe laboratory practices should always be followed. While handling chemicals, researchers should consult relevant Safety Data Sheets (SDS) for guidance, as related acetic acid compounds can be harmful if swallowed, cause serious eye damage, or may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1479084 2-(4-Ethoxyindolin-1-yl)acetic acid CAS No. 2098103-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxy-2,3-dihydroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-11-5-3-4-10-9(11)6-7-13(10)8-12(14)15/h3-5H,2,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIXTDMPEMGRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Ethoxyindolin 1 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification for the Indoline (B122111) Scaffold

A logical retrosynthetic analysis of 2-(4-ethoxyindolin-1-yl)acetic acid begins with the disconnection of the N-acetic acid side chain. This bond is readily formed through N-alkylation of the parent 4-ethoxyindoline (B1339313). The analysis then proceeds to the disassembly of the 4-ethoxyindoline core itself. A key disconnection breaks the C2-C3 bond of the indoline ring, leading back to a substituted aniline (B41778) precursor. This approach highlights two primary building blocks: 4-ethoxyaniline and a two-carbon unit that will form the C2-C3 bond of the indoline.

A common and powerful method for constructing the indole (B1671886) (and subsequently indoline) ring is the Fischer indole synthesis. thermofisher.comwikipedia.orgbyjus.com This strategy would involve the reaction of a (3-ethoxyphenyl)hydrazine (B1620093) with a suitable two-carbon aldehyde or ketone equivalent, followed by cyclization. The resulting 4-ethoxyindole can then be reduced to the desired 4-ethoxyindoline. Heterogeneous catalytic hydrogenation is a well-established and environmentally benign method for the reduction of indoles to indolines. nih.govnih.gov

An alternative retrosynthetic approach involves the intramolecular cyclization of a suitably functionalized N-aryl-β-aminoethanol derivative. This strategy offers a different set of precursors and reaction conditions.

The key precursors identified through this analysis are:

4-Ethoxyindoline: The immediate precursor to the final product.

4-Ethoxyindole: A crucial intermediate that can be synthesized via methods like the Fischer indole synthesis and subsequently reduced.

(3-Ethoxyphenyl)hydrazine: A key starting material for the Fischer indole synthesis.

Ethyl bromoacetate (B1195939) or a similar two-carbon electrophile: Required for the N-alkylation of 4-ethoxyindoline.

The selection of the optimal synthetic route will depend on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Stereoselective and Regioselective Synthetic Routes

The synthesis of chiral indolines is of significant interest due to their prevalence in biologically active compounds. Achieving stereoselectivity and regioselectivity in the synthesis of this compound analogues presents a considerable challenge.

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce stereochemistry into the target molecule. For the synthesis of chiral 4-substituted indolines, a potential strategy involves starting with a chiral amino acid or a derivative thereof. While direct application to this compound is not extensively documented, the principles of using chiral building blocks to construct the indoline framework are well-established in the synthesis of other complex natural products containing the indoline motif. nih.gov For instance, a chiral tether linking a dienophile and an oxadiazole has been used to control facial selectivity in an intramolecular Diels-Alder reaction, setting the absolute stereochemistry of multiple centers in a complex indoline-containing structure. nih.gov

Asymmetric catalysis offers a powerful and atom-economical approach to chiral indolines. Several catalytic systems have been developed for the enantioselective synthesis of indoline derivatives.

Asymmetric Hydrogenation of Indoles: The catalytic asymmetric hydrogenation of substituted indoles is a direct route to chiral indolines. Rhodium complexes with chiral phosphine (B1218219) ligands, such as PhTRAP, have been shown to be highly effective for the hydrogenation of N-tosyl-3-substituted indoles, affording products with excellent enantioselectivities (95-98% ee). acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been developed, providing chiral 2-substituted indolines with up to 96% ee. dicp.ac.cn These methods could potentially be adapted for the enantioselective reduction of a 4-ethoxyindole precursor.

Copper-Catalyzed Hydroamination: Enantioselective intramolecular copper-catalyzed alkene hydroamination of N-sulfonyl-2-allylanilines provides a route to chiral 2-methylindolines with up to 90% ee. nih.gov This method demonstrates the potential for creating chiral centers at the C2 position of the indoline ring through catalytic means.

Organocatalysis: Chiral aminophosphines have been employed as catalysts in the asymmetric double-Michael reaction between ortho-tosylamidophenyl malonate and 3-butyn-2-one (B73955) to produce indolines in excellent yields with moderate enantiomeric excess. nih.gov Chiral Brønsted acids have also been utilized in the asymmetric dearomatization of ynamides to synthesize chiral indene (B144670) derivatives, a strategy that could potentially be adapted for indoline synthesis.

The following table summarizes some of the catalytic systems used for the asymmetric synthesis of indoline derivatives.

Catalyst SystemSubstrate TypeProductEnantioselectivity (ee)Reference
[Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAPN-Tosyl-3-substituted indoles3-Substituted indolines95-98% acs.org
Pd(OCOCF₃)₂ / (S)-SegPhosIn situ generated indoles2-Substituted indolinesup to 96% dicp.ac.cn
Cu(R,R)-Ph-box₂N-sulfonyl-2-allylanilines2-Methylindolinesup to 90% nih.gov
Chiral aminophosphineso-Tosylamidophenyl malonate and 3-butyn-2-oneSubstituted indolinesModerate nih.gov

These examples highlight the diverse catalytic tools available for the stereoselective synthesis of the indoline core, which can be applied to the preparation of chiral analogues of this compound.

Optimization of Reaction Parameters for Yield and Purity

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for maximizing yield and purity.

The choice of solvent can significantly influence the outcome of indolination and N-alkylation reactions. For the N-alkylation of indoles and indolines, a variety of solvents have been investigated. In some cases, ethereal solvents like THF can lead to poor regioselectivity in N-alkylation reactions due to solubility issues of the indole salt. rsc.org In contrast, polar aprotic solvents like DMF can sometimes improve the yield of O-alkylation reactions. nih.gov For the alkylation of indoles with epoxides, dichloromethane (B109758) (CH₂Cl₂) has been identified as the optimal solvent, providing higher yields compared to other solvents like acetonitrile (B52724), ether, or THF. researchgate.net

Temperature is another critical parameter. While many N-alkylation reactions are performed at room temperature or slightly elevated temperatures, the Fischer indole synthesis often requires higher temperatures to drive the cyclization. organic-chemistry.org Precise temperature control is essential to minimize side reactions and decomposition of sensitive intermediates.

The following table illustrates the effect of solvent on the yield of a representative indole alkylation reaction.

SolventYield (%)Reference
Dichloromethane (CH₂Cl₂)93 researchgate.net
Acetonitrile (CH₃CN)Lower researchgate.net
Diethyl etherLower researchgate.net
Tetrahydrofuran (THF)Bad researchgate.net
Ethyl acetate (B1210297)Bad researchgate.net
WaterBad researchgate.net

The selection of the catalyst and its associated ligands is paramount for achieving high efficiency and selectivity. In the context of N-alkylation of indolines with alcohols, iron-based catalysts have been shown to be effective, with the ability to switch selectivity between N-alkylation and C3-alkylation depending on the reaction conditions. researchgate.netnih.gov For instance, a tricarbonyl(cyclopentadienone)iron complex in 2,2,2-trifluoroethanol (B45653) (TFE) selectively promotes N-alkylation. nih.gov

In asymmetric catalysis, the design of the chiral ligand is of utmost importance. The use of trans-chelating chiral bisphosphine ligands like PhTRAP with rhodium has proven essential for high enantioselectivity in the hydrogenation of indoles. acs.org Similarly, in copper-catalyzed hydroamination, the choice of the chiral ligand, such as (R,R)-Ph-box, dictates the enantiomeric excess of the resulting indoline. nih.gov

Optimization of catalyst loading is also a key consideration to balance reaction efficiency with cost. In some palladium-catalyzed asymmetric hydrogenations, catalyst loadings as low as 0.1 mol% have been shown to maintain high enantioselectivity and yield. mdpi.com

The table below provides examples of different catalysts and their impact on indoline synthesis.

CatalystReaction TypeKey FeatureReference
Tricarbonyl(cyclopentadienone)iron complexN-alkylation with alcoholsSelectivity for N-alkylation nih.gov
Rhodium / PhTRAPAsymmetric hydrogenationHigh enantioselectivity acs.org
Copper / (R,R)-Ph-boxAsymmetric hydroaminationEnantiocontrol at C2 nih.gov
Palladium / (S)-SegPhosAsymmetric hydrogenationLow catalyst loading possible dicp.ac.cnmdpi.com

Through careful screening of catalysts, ligands, and reaction conditions, the synthesis of this compound and its analogues can be optimized to achieve high yields and purity, paving the way for their further investigation and application.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry to the synthesis of this compound would involve a critical evaluation of traditional synthetic routes and the implementation of more environmentally benign alternatives. Key areas for improvement include the choice of catalysts, reaction media, and energy sources.

Catalysis: A significant advancement in the green synthesis of indoline derivatives is the move away from stoichiometric reagents towards catalytic systems. The use of biocatalysis, for instance, offers a highly selective and efficient method for the functionalization of N-substituted indolines. chemrxiv.org Engineered enzymes, such as iron-based CYP119 catalysts, can perform C(sp3)–H functionalization with high regio- and stereoselectivity under mild conditions. chemrxiv.orgchemrxiv.org This enzymatic approach can achieve high yields (up to 99%) and excellent catalytic efficiency, providing a direct route to functionalized indolines. chemrxiv.org Furthermore, the development of recyclable catalysts, such as nano copper oxide, for C-N cross-coupling reactions in the synthesis of N-substituted indoles presents another green alternative. researchgate.net Iron catalysts have also been effectively used for the N-alkylation of indolines. nih.gov

Green Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, or in some cases, performing reactions under solvent-free conditions. beilstein-journals.orgtandfonline.com For the synthesis of indole derivatives, reactions in water using specific catalysts have been shown to be effective. beilstein-journals.org Additionally, techniques like microwave-assisted synthesis can lead to rapid reactions, often with higher yields and reduced by-product formation, contributing to a greener process. tandfonline.comtandfonline.com

Flow Chemistry: The implementation of flow chemistry offers a safer and more efficient alternative to traditional batch processing for the synthesis of indoline derivatives. researchgate.net Continuous flow systems can improve reaction control, reduce reaction times, and allow for safer handling of hazardous intermediates. For example, a one-step heterogeneous catalytic hydrogenation for the synthesis of an indoline acetate derivative has been developed using a flow reactor, avoiding the need for traditional reducing agents. researchgate.net

Atom Economy and Waste Reduction: A core principle of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Methodologies like photocatalyzed decarboxylative radical arylation represent a green, metal-free procedure to prepare substituted indolines, which can offer high functional group tolerance and regiocontrol. acs.org Such approaches, along with catalytic processes, contribute to minimizing waste generation.

The following table summarizes potential green chemistry approaches applicable to the synthesis of the indoline core of this compound:

Green Chemistry ApproachDescriptionPotential AdvantagesReference
BiocatalysisUse of engineered enzymes (e.g., CYP119 catalysts) for selective C-H functionalization.High regio- and enantioselectivity, high yields, mild reaction conditions. chemrxiv.orgchemrxiv.org
Alternative CatalystsEmploying recyclable nanocatalysts (e.g., nano CuO) or earth-abundant metal catalysts (e.g., iron).Reduced cost, recyclability of the catalyst, lower toxicity compared to heavy metal catalysts. researchgate.netnih.gov
Green SolventsUtilizing water as a reaction medium or conducting reactions under solvent-free conditions.Reduced toxicity, improved safety, lower environmental impact. beilstein-journals.org
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate chemical reactions.Faster reaction times, increased yields, reduced side reactions. tandfonline.comtandfonline.com
Flow ChemistryPerforming reactions in a continuous flow system rather than a batch reactor.Enhanced safety, improved heat and mass transfer, better reproducibility, and scalability. researchgate.net
PhotocatalysisUsing light to drive chemical reactions, often in the absence of metal catalysts.Metal-free conditions, high functional group tolerance. acs.org

The industrial production of acetic acid itself has also seen advancements aimed at improving sustainability, such as enhancing energy efficiency in purification processes and exploring bio-based production routes. researchgate.netresearchgate.net These broader trends in chemical manufacturing underscore the importance of integrating green chemistry principles at all stages of a product's lifecycle.

Mechanistic Investigations of 2 4 Ethoxyindolin 1 Yl Acetic Acid S Molecular Interactions

In Vitro Target Identification and Binding Kinetics

Enzyme Inhibition Assays and Kinetic Characterization

No data from enzyme inhibition assays or kinetic characterization studies for 2-(4-Ethoxyindolin-1-yl)acetic acid could be identified in the public domain.

Receptor Binding Studies in Cell-Free Systems

There are no available receptor binding studies for this compound in cell-free systems.

Cellular Pathway Perturbation Analyses (Non-Human Cell Lines and Model Organisms)

Transcriptomic and Proteomic Profiling

No transcriptomic or proteomic profiling studies have been published that analyze the effects of this compound on any non-human cell lines or model organisms.

Analysis of Downstream Signaling Cascades

Information regarding the analysis of downstream signaling cascades affected by this compound is not available in scientific literature.

Biophysical Characterization of this compound-Target Interactions

There are no published biophysical characterization studies detailing the interaction between this compound and any biological targets.

Due to the absence of research data for this compound, no data tables can be generated.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during the binding of molecules. This method allows for a complete thermodynamic characterization of a binding event in a single experiment, providing key parameters such as the binding affinity (K_a), enthalpy change (ΔH), stoichiometry (n), and entropy change (ΔS).

In a typical ITC experiment to study the interaction of this compound with a target protein, a solution of the compound would be titrated into a sample cell containing the protein. As the binding occurs, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The ITC instrument measures these minute heat changes, and the resulting data are plotted as a thermogram. Integration of the peaks in the thermogram yields the enthalpy of binding. The shape of the resulting binding isotherm can then be analyzed to determine the binding affinity and stoichiometry.

While specific experimental data for the interaction of this compound is not available in the public domain, a hypothetical dataset is presented below to illustrate the typical results obtained from an ITC experiment.

Thermodynamic ParameterHypothetical ValueUnit
Stoichiometry (n)1.1
Binding Affinity (K_a)2.5 x 10^5M^-1
Enthalpy Change (ΔH)-15.2kcal/mol
Entropy Change (ΔS)-18.5cal/mol·K

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound are not publicly available.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. It provides valuable information on the kinetics of binding, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated.

In an SPR experiment designed to investigate the binding of this compound, the target protein would typically be immobilized on the surface of a sensor chip. A solution containing the compound is then flowed over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The association phase is monitored as the compound binds to the protein, and the dissociation phase is observed when the flow is switched back to a buffer-only solution.

As with ITC, specific SPR data for this compound is not currently available. The following table provides a hypothetical representation of kinetic data that could be obtained from an SPR analysis.

Kinetic ParameterHypothetical ValueUnit
Association Rate (k_a)3.1 x 10^4M^-1s^-1
Dissociation Rate (k_d)1.2 x 10^-2s^-1
Equilibrium Dissociation Constant (K_D)3.87 x 10^-7M

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound are not publicly available.

Fluorescence Spectroscopy for Conformational Changes Upon Binding

Fluorescence spectroscopy is a highly sensitive technique that can be used to study changes in the local environment of a fluorophore. In the context of molecular interactions, it can provide insights into conformational changes that occur in a protein upon binding to a ligand, such as this compound. Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence properties are sensitive to their environment.

When this compound binds to a target protein, it may induce a conformational change that alters the environment of one or more tryptophan residues. This can lead to a change in the fluorescence intensity, a shift in the emission maximum wavelength (a "blue shift" to a shorter wavelength or a "red shift" to a longer wavelength), or a change in the fluorescence polarization or anisotropy.

Alternatively, if the compound itself is fluorescent, its fluorescence properties may change upon binding to the protein. Quenching or enhancement of the compound's fluorescence can be indicative of a binding event.

Without specific experimental data for this compound, a hypothetical scenario is described. Let us assume the target protein has a single tryptophan residue that is partially exposed to the solvent. Upon binding of the compound, this residue moves into a more hydrophobic pocket within the protein. This would be expected to cause an increase in the fluorescence intensity and a blue shift in the emission maximum.

Spectroscopic ParameterHypothetical Value (Unbound Protein)Hypothetical Value (Bound to Compound)Unit
Fluorescence Emission Maximum345330nm
Relative Fluorescence Intensity100150Arbitrary Units

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound are not publicly available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Ethoxyindolin 1 Yl Acetic Acid Derivatives

Systematic Design and Synthesis of Structural Analogues

The systematic design and synthesis of analogues are crucial for understanding how different parts of the molecule contribute to its biological activity. This involves modifying the indoline (B122111) nitrogen substituent, varying substituents on the indoline/indole (B1671886) ring, and altering the acetic acid side chain.

The nitrogen atom of the indoline or indole ring is a common site for modification. nih.govnih.gov Studies on various indole derivatives have shown that the substituent at the N-1 position significantly influences their biological profile. nih.gov For instance, N-acylation with certain groups can modulate activity. In some contexts, like certain non-steroidal anti-inflammatory drugs (NSAIDs), acylation of the indole nitrogen with aliphatic or arylalkyl carboxylic acids can lead to a decrease in activity. youtube.com Conversely, N-benzoyl derivatives with specific para-substituents (e.g., -F, -Cl, -CF3) have shown enhanced activity. youtube.com

The synthesis of N-substituted derivatives can be achieved through various methods, including nucleophilic substitution reactions on the indole nitrogen. researchgate.net For example, reacting an indole with ethyl 2-bromoacetate in the presence of a base can yield the corresponding (1H-indol-1-yl)acetic acid derivative. chemicalbook.com

Substituents on the aromatic part of the indoline/indole ring play a critical role in defining the compound's interaction with biological targets. While direct studies on the 4-ethoxy group of the target compound are unavailable, research on related structures provides valuable insights. For example, in a series of indole-5-propanoic acid derivatives, substitutions on the phenyl ring fused to the pyrrole (B145914) ring were explored. nih.gov Halogen substitutions were found to confer significant agonistic activity for the GPR40 receptor, with chloro substitution being particularly effective. nih.gov In the context of NSAIDs based on the indole acetic acid scaffold, substituents at the 5-position, such as methoxy (B1213986) (-OCH3), fluoro (-F), and others, were found to be more active than the unsubstituted analogues. youtube.com This suggests that the position and electronic nature of substituents like the ethoxy group are key determinants of activity.

The acetic acid side chain is a crucial pharmacophoric feature for many biologically active indole derivatives, often involved in key polar interactions with target proteins. nih.gov

Replacement of the Carboxyl Group: Replacing the carboxylic acid group with other acidic functionalities, such as a tetrazole group, can sometimes increase activity, but in many cases, it leads to a decrease or loss of function. youtube.comcore.ac.uk Amide analogues are often found to be inactive. youtube.com

Chain Elongation: The length of the acidic side chain is also a critical parameter. Studies comparing indan-1-carboxylic, -acetic, and -propionic acids have shown that anti-inflammatory activity can be more prominent in the acetic and propionic acid derivatives. core.ac.uk This indicates that the spatial relationship between the heterocyclic core and the acidic group is finely tuned for optimal activity.

α-Substitution: Introducing substituents on the carbon atom adjacent to the carboxyl group (the α-position) can also modulate activity. For instance, α-alkoxy-indole-5-propionic acid derivatives have been reported as PPAR agonists. nih.gov However, in some series of indole acetic acid NSAIDs, methyl branching on the side chain was found to have no significant effect on activity. youtube.com

The synthesis of these modified side chains often involves standard organic chemistry transformations, such as esterification followed by hydrolysis to yield the final carboxylic acid. derpharmachemica.com

In Vitro Evaluation of Analogues for Modulated Interactions

The biological activity of newly synthesized analogues is typically assessed through a battery of in vitro assays. For example, in the development of GPR40 agonists, a luciferase reporter assay in CHO cells was used to evaluate the agonistic activities of indole propanoic acid derivatives. nih.gov This allows for the determination of key parameters like the EC50 value, which represents the concentration of a compound that provokes a response halfway between the baseline and maximum effect.

Such assays are essential for building a structure-activity relationship. For instance, a study on indole propanoic acid derivatives identified compounds with potent GPR40 agonistic activity and good glucose-stimulated insulin (B600854) secretion (GSIS) effects, with EC50 values in the nanomolar range. nih.gov The data from these evaluations are often presented in tabular format to compare the potency of different analogues.

Table 1: Illustrative In Vitro Evaluation Data for a Hypothetical Series of Indoline-Acetic Acid Analogues This table is for illustrative purposes and does not represent actual experimental data for 2-(4-Ethoxyindolin-1-yl)acetic acid.

Compound IDModificationTargetIn Vitro AssayIC50/EC50 (nM)
Parent-14-Ethoxyindoline-1-acetic acidHypothetical Kinase AKinase Inhibition Assay500
Analogue-1AN1-Methyl substitutionHypothetical Kinase AKinase Inhibition Assay250
Analogue-1B4-Methoxy substitutionHypothetical Kinase AKinase Inhibition Assay450
Analogue-1CPropionic acid side chainHypothetical Kinase AKinase Inhibition Assay700

Elucidation of Key Pharmacophoric Features and Binding Motifs

Understanding the key pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for biological activity—is a primary goal of SAR studies. For many indole-based compounds, the indole ring itself, along with the carboxylic acid moiety, constitutes a key pharmacophore. nih.govresearchgate.net

Molecular modeling and X-ray crystallography are powerful tools for elucidating binding motifs. For example, the analysis of the X-ray structure of a GPR40 agonist revealed a crucial polar interaction network between the carboxylate group and several arginine and tyrosine residues in the binding pocket. nih.gov The indole N-H group can also form important hydrogen bonds with the protein backbone. nih.gov

Pharmacophore models can be generated based on a set of active molecules. These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govappconnect.in For a series of pyrido-indole derivatives acting as Janus Kinase 2 (JAK2) inhibitors, an efficient pharmacophore model was identified consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indoline-Acetic Acid Derivatives

QSAR modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

3D-QSAR studies, which consider the three-dimensional properties of molecules, are particularly powerful. For a set of pyrido-indole derivatives, a 3D-QSAR model was constructed with a high regression coefficient (R²) of 0.97 and a high predictive ability (Q²) of 0.95, indicating a robust and reliable model. nih.govtandfonline.com Such models can provide insights into the favorable and unfavorable regions for substitution around the molecular scaffold, guiding the design of more potent compounds. tandfonline.com

The development of a statistically significant QSAR model often involves selecting a dataset of compounds with known activities, generating pharmacophore hypotheses, and using statistical methods like Partial Least Squares (PLS) regression to build the model. nih.govappconnect.in

2D and 3D QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that numerically represent various aspects of a molecule's structure.

2D QSAR Models: These models are based on descriptors derived from the two-dimensional representation of a molecule. nih.gov For a hypothetical series of this compound derivatives, a 2D QSAR study would involve:

Data Set Preparation: A series of this compound analogs would be synthesized, and their biological activity (e.g., inhibitory concentration IC₅₀) against a specific target would be experimentally determined.

Descriptor Calculation: A wide range of 2D descriptors would be calculated for each molecule. These can include:

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Physicochemical descriptors: Properties like molecular weight, logP (lipophilicity), and molar refractivity.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a mathematical equation correlating the descriptors with the biological activity.

3D QSAR Models: These models consider the three-dimensional conformation of the molecules and how they interact with a biological target in 3D space. nih.govrsc.org Key 3D QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Molecular Alignment: A crucial step in 3D QSAR is aligning the set of molecules based on a common substructure. nih.gov For our hypothetical series, the 4-ethoxyindoline (B1339313) scaffold would likely serve as the template for alignment.

Field Calculation:

CoMFA: Calculates steric and electrostatic fields around the aligned molecules.

CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Partial Least Squares (PLS) analysis is typically used to create a model that relates the variations in these 3D fields to the differences in biological activity. nih.gov

A hypothetical data table for a QSAR study of this compound derivatives might look as follows. Please note this data is purely illustrative as no specific research was found.

Compound IDR-group SubstitutionExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molecular Weight)
1H10.510.22.1221.25
2CH₃8.28.52.5235.28
3Cl5.15.32.8255.70
4OCH₃7.97.82.0251.28

Statistical Validation and Interpretation of QSAR Models

A QSAR model is only useful if it is statistically robust and predictive. nih.gov Several statistical parameters are used to validate a model:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data.

Cross-validated Coefficient (Q² or R²cv): This is a measure of the model's internal predictive ability. It is often calculated using the leave-one-out (LOO) method, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation (R²pred): The ultimate test of a QSAR model is its ability to predict the activity of new, unseen compounds. nih.gov This is assessed by using an external test set of compounds that were not used in the model development. A high R²pred value confirms the model's predictive power.

Interpretation of QSAR Models:

The interpretation of a validated QSAR model provides insights into the structure-activity relationship.

2D QSAR: The descriptors included in the final model highlight the key molecular properties influencing activity. For instance, a positive coefficient for a lipophilicity descriptor (like LogP) would suggest that increasing lipophilicity in a certain region of the molecule enhances biological activity.

3D QSAR (CoMFA/CoMSIA Contour Maps): These maps visualize the regions in 3D space where modifications to the molecular structure are likely to affect biological activity.

Steric Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Maps: Blue contours highlight areas where positively charged groups increase activity, and red contours indicate where negatively charged groups are preferred.

Hydrophobic Maps: Yellow contours can show regions where hydrophobic groups are beneficial, while white or grey contours might indicate areas where hydrophilic groups are preferred.

By analyzing these contour maps in relation to the molecular structure of this compound derivatives, medicinal chemists could theoretically propose modifications to design more potent compounds. For example, if a green contour appears near a specific position on the indoline ring, synthesizing derivatives with larger substituents at that position would be a logical next step.

Computational and Theoretical Chemistry of 2 4 Ethoxyindolin 1 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.orgnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and proposing the binding mode of a ligand in the active site of a target protein. acs.org For 2-(4-Ethoxyindolin-1-yl)acetic acid, docking simulations can elucidate how it might interact with specific enzymes or receptors, providing insights into its potential biological activity.

The success of molecular docking heavily relies on two key components: the search algorithm and the scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the protein's binding site. wikipedia.org The scoring function then estimates the binding affinity for each of these poses, ranking them to identify the most likely or most potent interaction.

Scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based. wikipedia.org

Force-field-based functions calculate the binding energy using terms from molecular mechanics force fields, such as van der Waals and electrostatic interactions.

Empirical functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.

Knowledge-based functions are statistical potentials derived from analyzing the frequency of atom-pair contacts in known crystal structures.

Before screening novel compounds like this compound, the chosen docking protocol must be validated. A common validation method is to re-dock a co-crystallized ligand into its known protein structure. The accuracy is then measured by the root-mean-square deviation (RMSD) between the predicted pose and the experimental pose; an RMSD value of less than 2.0 Å is generally considered a successful prediction.

Table 1: Illustrative Example of Docking Program Validation This table presents hypothetical data for the purpose of illustrating a typical validation process.

Docking ProgramScoring FunctionRe-docked Ligand RMSD (Å)Success Rate (%)
AutoDock VinaVina Score1.3595
GOLDGoldScore1.5292
FREDChemgauss41.1898
MOEAffinity dG1.6789

Once a docking simulation for this compound is performed against a target protein, the resulting high-scoring poses are analyzed to understand the specific molecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.

The ethoxy group (-OCH2CH3) on the indoline (B122111) ring can act as a hydrogen bond acceptor, while the carboxylic acid group (-COOH) is a strong hydrogen bond donor and can also form ionic interactions (salt bridges) with positively charged amino acid residues like Lysine or Arginine. The bicyclic indoline core provides a hydrophobic scaffold that can interact with nonpolar pockets in the binding site.

An interaction fingerprint is a way to summarize these connections. It translates the complex 3D structural information of the docked pose into a simple 1D or 2D representation, making it easier to compare the binding modes of different compounds or different poses of the same compound.

Table 2: Hypothetical Interaction Fingerprint for a Docked Pose of this compound This table shows a hypothetical binding mode analysis for the compound with a target protein.

Ligand MoietyInteracting Residue (Target)Interaction TypeDistance (Å)
Carboxylic Acid (Oxygen)ARG 120Hydrogen Bond2.8
Carboxylic Acid (Oxygen)TYR 355Hydrogen Bond3.1
Ethoxy Group (Oxygen)SER 353Hydrogen Bond2.9
Indoline RingLEU 352Hydrophobic3.9
Indoline RingTRP 84π-π Stacking4.5

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing a fundamental understanding of their structure, stability, and reactivity. These methods solve the Schrödinger equation (or its approximations) for a given molecule.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be used to determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the HOMO and LUMO surfaces reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for predicting how the molecule will react with other species.

Table 3: Example DFT-Calculated Electronic Properties This table contains hypothetical data illustrating the output of a DFT calculation for the compound.

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.215-5.85
LUMO Energy-0.043-1.17
HOMO-LUMO Gap0.1724.68

A molecule like this compound is flexible and can exist in multiple spatial arrangements, or conformations, due to the rotation around its single bonds (e.g., the bond connecting the acetic acid group to the nitrogen atom). Conformational analysis aims to find the most stable arrangement of the atoms, which corresponds to the global minimum on the potential energy surface.

Computational methods can systematically rotate the flexible bonds and calculate the potential energy of each resulting conformation. This process, known as a potential energy surface (PES) scan, helps identify all low-energy, stable conformers. The resulting geometries are then optimized to find the precise minimum energy structure. This information is vital because the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation that fits into the receptor's binding site.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For a complex of this compound bound to a target protein, an MD simulation can reveal:

Stability of the Binding Pose: It can test whether the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Role of Water Molecules: MD explicitly simulates the surrounding water molecules, which can play a crucial role in mediating ligand-protein interactions.

Conformational Changes: It shows how the protein and ligand might change their conformations to better accommodate each other, a phenomenon known as "induced fit."

Binding Free Energy: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than static scoring functions.

Ligand-Target Complex Stability and Conformational Sampling

The stability of a ligand-target complex is paramount for its biological activity and is governed by a combination of factors including the ligand's conformational flexibility and its interactions with the target's binding site. For this compound, the indoline ring, the acetic acid side chain, and the ethoxy group are the key determinants of its conformational landscape.

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to understand the electronic properties that contribute to ligand-target stability. frontiersin.org Calculations such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions within a binding pocket. frontiersin.orgjocpr.com For instance, studies on indole (B1671886) derivatives have shown that HOMO-LUMO energy gaps are indicative of chemical stability. frontiersin.org It is plausible that the electron-donating nature of the ethoxy group on the indoline ring of this compound would modulate the electronic distribution and, consequently, its interaction profile with a target.

Table 1: Theoretical Parameters Influencing Ligand-Target Stability

Parameter Computational Method Significance for this compound
Conformational Energy MMFF94, Monte Carlo Determines the energetically favorable spatial arrangement of the acetic acid and ethoxy groups relative to the indoline ring.
HOMO-LUMO Energy Gap DFT (e.g., B3LYP/6-311++G(d,p)) Indicates chemical stability and reactivity in the binding site. frontiersin.org
Binding Affinity (Docking Score) Molecular Docking Predicts the strength of the interaction between the ligand and a target protein. frontiersin.org

Solvent Effects and Hydrogen Bonding Networks

The solvent environment plays a critical role in modulating the structure, stability, and reactivity of a molecule. For this compound, the surrounding solvent, particularly water in a biological context, will influence its conformational preferences and its ability to form hydrogen bonds.

Implicit solvation models, such as the SMD (Solvation Model based on Density) and SM8 models, are commonly used in quantum chemical calculations to estimate the free energy of solvation and to predict aqueous pKa values. nih.gov These models would be instrumental in understanding how the solubility of this compound is influenced by its structure and how its carboxylic acid group behaves in an aqueous environment.

Explicit solvent models, often used in molecular dynamics simulations, can provide a more detailed picture of the hydrogen bonding network between the solute and solvent molecules. The N-H group of the indoline ring and the carbonyl and hydroxyl groups of the acetic acid moiety in this compound are all capable of participating in hydrogen bonds as both donors and acceptors. nih.gov Vibrational spectroscopic studies, combined with quantum-chemical calculations on indole-ketone complexes, have shown that the formation of hydrogen bonds leads to noticeable shifts in the N-H stretching frequency, providing a measure of the interaction strength. nih.gov

The interplay between intramolecular and intermolecular hydrogen bonds is also a key consideration. While the acetic acid side chain can form an intramolecular hydrogen bond with the indoline nitrogen, the presence of a polar solvent would likely favor the formation of intermolecular hydrogen bonds with solvent molecules. The ethoxy group, with its oxygen atom, can also act as a hydrogen bond acceptor, further contributing to the complexity of the hydrogen bonding network.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Tool Development (Excluding human clinical outcomes)

In the development of research tools, understanding the ADME properties of a compound is essential to ensure it can reach its target and exert its effect in a predictable manner. In silico ADME prediction models provide a rapid and cost-effective way to assess these properties for novel compounds like this compound.

A variety of computational tools and models are available to predict ADME parameters. For instance, software like Discovery Studio and web-based platforms are often used to calculate properties based on a molecule's 2D structure. japsonline.commdpi.com These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined ADME properties.

Key ADME parameters that would be evaluated for this compound include:

Absorption: Parameters such as human intestinal absorption (HIA) and oral bioavailability are predicted based on factors like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. japsonline.com

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important for understanding how the compound will be distributed throughout a biological system. japsonline.com

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are key players in drug metabolism. japsonline.com

Excretion: While direct prediction of excretion pathways is complex, models can provide insights into properties like aqueous solubility, which influences renal clearance.

Studies on other indole and indoline derivatives have demonstrated the utility of these in silico predictions. mdpi.comeurekaselect.combenthamdirect.com For example, research on novel indole derivatives has used computational tools to predict good oral absorption and lack of CYP2D6 inhibition. japsonline.com It is important to note that these are predictive models and serve as a guide for further experimental validation.

Table 3: Predicted ADME Properties for a Research Compound with a Structure Similar to this compound (Illustrative)

ADME Property Predicted Value/Classification Implication for Research Tool Development
Human Intestinal Absorption (HIA) Good Likely to be absorbed after oral administration in a research setting. japsonline.com
Blood-Brain Barrier (BBB) Penetration Low May have limited effects on the central nervous system. japsonline.com
CYP2D6 Inhibition Non-inhibitor Lower potential for metabolic interactions in experimental systems. japsonline.com
Plasma Protein Binding (PPB) High The compound is likely to be bound to carrier proteins in the blood, affecting its free concentration. japsonline.com

Advanced Analytical Methodologies for Research and Characterization of 2 4 Ethoxyindolin 1 Yl Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification (in research models)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of 2-(4-Ethoxyindolin-1-yl)acetic acid. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with extremely high accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C12H15NO3), the exact mass can be calculated and compared against the experimentally measured mass.

Table 1: Theoretical HRMS Data for this compound

Ion Species Chemical Formula Theoretical Exact Mass (m/z)
[M+H]+ C12H16NO3+ 222.1125
[M+Na]+ C12H15NNaO3+ 244.0944

In a research context, fragmentation analysis using tandem mass spectrometry (MS/MS) would further corroborate the structure. By inducing fragmentation of the parent ion, a characteristic pattern of product ions would be generated, corresponding to specific substructures of the molecule. For instance, the loss of the acetic acid moiety or the ethoxy group would produce predictable fragment masses, confirming the connectivity of the molecule.

Furthermore, HRMS is a powerful technique for identifying potential metabolites of this compound in research models. Biological systems may modify the compound through various metabolic pathways, such as hydroxylation, dealkylation, or conjugation. By analyzing samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) studies, HRMS can detect the mass shifts corresponding to these metabolic transformations, allowing for the identification and structural elucidation of metabolites.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, advanced 2D-NMR techniques are required for the complete and unambiguous assignment of the complex structure of this compound.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

A suite of 2D-NMR experiments would be utilized to piece together the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons within the ethoxy group (CH3 and OCH2), the protons on the indoline (B122111) ring, and the protons of the acetic acid methylene (B1212753) group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps the correlation between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH2, and CH3 group in the molecule would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This technique is vital for establishing the connectivity between different parts of the molecule that are not directly bonded. For example, HMBC would show correlations from the methylene protons of the acetic acid group to the nitrogen atom's adjacent carbons in the indoline ring and to the carbonyl carbon. It would also be instrumental in confirming the position of the ethoxy group on the aromatic part of the indoline ring by showing correlations from the ethoxy protons to the aromatic carbons.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
1 N - - -
2 CH₂ ~3.4 ~52 C3, C7a, C=O
3 CH₂ ~3.0 ~29 C2, C3a, C4
3a C - ~130 H2, H3, H4
4 C-OEt - ~155 H5, H3, OCH₂
5 CH ~6.7 ~115 H7, H4
6 CH ~7.1 ~128 H5, H7
7 CH ~6.8 ~110 H5, H6, C7a
7a C - ~145 H2, H7, C3a
Acetic Acid CH₂ CH₂ ~4.1 ~55 C2, C=O
Acetic Acid C=O C=O - ~172 Acetic Acid CH₂
OCH₂ CH₂ ~4.0 ~64 C4, CH₃

Solid-State NMR for Polymorphic and Conformational Analysis

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

By analyzing the ¹³C and ¹⁵N chemical shifts and through techniques that measure internuclear distances and torsion angles, ssNMR can differentiate between polymorphs of this compound. Furthermore, ssNMR can probe the conformational flexibility of the molecule in the solid state, such as the orientation of the acetic acid side chain relative to the indoline ring system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Although this compound is not chiral in its native form, derivatives or co-crystals could be.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The resulting crystal structure would reveal the exact conformation of the indoline ring, the orientation of the ethoxy and acetic acid substituents, and how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding (e.g., involving the carboxylic acid group).

Table 3: Hypothetical X-ray Crystallography Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.3
β (°) 95.5
Volume (ų) 1225
Z (molecules/unit cell) 4

Chromatographic Separations for Purity and Stability Assessment in Research Batches

Chromatographic techniques are essential for assessing the purity of newly synthesized batches of this compound and for monitoring its stability under various conditions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of a pharmaceutical compound and for quantifying any impurities. A robust, stability-indicating HPLC method would be developed and validated for this compound.

Method development would involve screening different stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) to achieve optimal separation of the main compound from any potential process impurities or degradation products.

Table 4: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or as determined by UV scan)
Column Temperature 30 °C

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the research and characterization of chiral molecules such as this compound. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the creation of a chiral environment. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose, allowing for both the quantification of enantiomeric excess (ee) and the isolation of individual enantiomers. csfarmacie.cznih.gov

The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chromatographyonline.com This transient diastereomeric interaction leads to different retention times for each enantiomer, enabling their separation and quantification. The choice of the CSP and the mobile phase composition are paramount for achieving successful enantioseparation. chromatographyonline.comnih.gov

For a molecule like this compound, which contains a stereocenter at the alpha-carbon of the acetic acid moiety attached to the indoline nitrogen, several types of CSPs could be effective. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including those with carboxylic acid functional groups. csfarmacie.czeijppr.com Macrocyclic antibiotic phases, such as those based on teicoplanin, are also excellent candidates, known for their ability to separate chiral acids and amines under various mobile phase conditions. libretexts.org

The mobile phase plays a crucial role in modulating retention and enantioselectivity. For acidic compounds, the addition of a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape and resolution. csfarmacie.cz The separation can be performed under normal-phase, reversed-phase, or polar organic modes.

A typical method development strategy would involve screening several CSPs with a set of standard mobile phases. Based on the successful separation of structurally related indoline derivatives and chiral carboxylic acids, a hypothetical screening approach for this compound is outlined below.

Research Findings & Proposed Methodologies

While specific experimental data for the chiral separation of this compound is not publicly available, a robust analytical method can be proposed based on established principles and successful separations of analogous compounds. acs.orgsigmaaldrich.com The following tables detail potential HPLC conditions for determining the enantiomeric purity of this compound.

Table 1: Proposed Chiral HPLC Methodologies

ParameterMethod A: Polysaccharide-Based CSPMethod B: Macrocyclic Antibiotic CSP
Chiral Stationary Phase (CSP) Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Chirobiotic® T (Teicoplanin)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Mode Polar OrganicReversed-Phase
Mobile Phase Composition Acetonitrile / Methanol / Acetic Acid (90:10:0.1, v/v/v)Water / Acetonitrile / Trifluoroacetic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm

The selection of these CSPs is based on their proven success with chiral acids. The polar organic mode for the cellulose-based column and the reversed-phase mode for the teicoplanin column offer complementary selectivities. nih.govlibretexts.org The acidic modifier in both mobile phases ensures that the analyte is in a consistent protonation state, leading to reproducible retention and sharp peaks.

Table 2: Hypothetical Chromatographic Results and Purity Calculation

ParameterValue (Enantiomer 1)Value (Enantiomer 2)
Retention Time (t_R) 8.5 min10.2 min
Peak Area 1,500,000500,000
Calculated Parameters
Separation Factor (α) 1.20
Resolution (R_s) 2.5
Enantiomeric Excess (ee %) 50%

The enantiomeric excess (ee) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

In the hypothetical case presented in Table 2, the resolution (R_s) value of 2.5 indicates a baseline separation between the two enantiomer peaks, which is more than sufficient for accurate quantification. A separation factor (α) of 1.20 demonstrates good chiral recognition by the stationary phase. The calculated enantiomeric excess of 50% indicates that the sample contains 75% of one enantiomer and 25% of the other.

Chemical Biology and Biotechnological Applications of 2 4 Ethoxyindolin 1 Yl Acetic Acid

Development as a Chemical Probe for Unraveling Biological Pathways

There is no publicly available research on the development or use of 2-(4-Ethoxyindolin-1-yl)acetic acid as a chemical probe. The potential of a molecule as a chemical probe hinges on its specific and measurable interaction with a biological target, such as a protein or enzyme. This interaction can then be used to elucidate the function of that target within a biological system. The synthesis of derivatives of this compound, for instance by incorporating fluorescent tags or photoreactive groups, would be a necessary first step in exploring its utility as a chemical probe. However, no such studies have been reported.

Integration into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. There is no evidence to suggest that This compound has been included in any publicly disclosed HTS libraries. For this to occur, the compound would typically need to be part of a larger, synthetically accessible chemical library with diverse structures. Its absence from HTS campaigns indicates a lack of focus on this particular chemical scaffold for broad biological screening purposes to date.

Utilization in Targeted Protein Degradation Strategies (e.g., PROTACs)

Targeted protein degradation, a burgeoning field in drug discovery, utilizes bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to eliminate specific proteins from a cell. A PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. The indoline (B122111) and acetic acid components of This compound could theoretically be modified to serve as a linker or part of a ligand for a target protein. However, there are no published reports of this compound being incorporated into a PROTAC or any other targeted protein degradation strategy.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions often employ functional groups that are abiotic and mutually reactive. There is no indication that This compound possesses any inherent bioorthogonal functionalities or has been modified for such applications. To be utilized in this context, the molecule would need to be functionalized with a bioorthogonal handle, such as an azide, alkyne, or strained alkene, to enable its specific ligation to a correspondingly functionalized target molecule in a biological environment. No such derivatives or their applications have been described in the scientific literature.

Future Research Directions and Academic Translational Potential

Exploration of Novel Biological Targets in Diverse Biological Systems

Future investigations into 2-(4-ethoxyindolin-1-yl)acetic acid would likely begin with broad screening to identify its biological targets. The indoline (B122111) core is a versatile scaffold found in compounds targeting a multitude of biological pathways, including cancer, infectious diseases, and inflammatory conditions. nih.gov For instance, certain indole (B1671886) derivatives have shown efficacy as dual-targeted anticancer agents by inhibiting tubulin polymerization and other key cellular processes. nih.gov

A primary research direction would be to screen this compound against a panel of receptors, enzymes, and ion channels to uncover novel interactions. Given that derivatives of similar structures, like thiazolidinones, have shown activity against targets such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), it would be prudent to investigate whether this compound exhibits similar anti-inflammatory potential. researchgate.netnih.gov Furthermore, other related compounds have been identified as inhibitors of enzymes like aldose reductase, which is implicated in inflammatory pathways. nih.gov

Potential Research Targets Based on Structural Analogs

Target Class Specific Example Potential Therapeutic Area
Enzymes Cyclooxygenase-2 (COX-2) researchgate.netnih.gov Anti-inflammatory
Aldose Reductase nih.gov Anti-inflammatory, Diabetic Complications
Microsomal prostaglandin E synthase-1 (mPGES-1) frontiersin.org Anti-inflammatory, Cancer
Structural Proteins Tubulin nih.gov Anticancer

Investigation of Synergistic Effects with Other Research Compounds

A significant area of modern pharmacology is the study of synergistic effects, where the combination of two or more compounds results in a therapeutic effect that is greater than the sum of their individual effects. mdpi.com This approach can enhance efficacy and potentially lower the required dosage of one or both agents, thereby reducing side effects. mdpi.com

Future research should explore the potential for this compound to act synergistically with existing therapeutic agents. For example, if the compound is found to have anticancer properties, it could be tested in combination with established chemotherapy drugs. Some indole derivatives have demonstrated the ability to combat drug-resistant cancer cells, making them valuable candidates for combination therapies. nih.gov Similarly, if it exhibits antimicrobial activity, its synergistic potential with conventional antibiotics could be evaluated, a strategy that is gaining traction in the fight against antibiotic resistance. mdpi.com

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

Once the primary biological targets of this compound are identified, the next logical step in its development would be the design and synthesis of advanced analogues. This process, central to medicinal chemistry, involves making systematic modifications to the parent molecule to improve its pharmacological properties. nih.govmdpi.com

Key areas for modification of the this compound structure would include:

The Ethoxy Group: Altering the length and nature of the alkoxy chain at the 4-position of the indoline ring could influence binding affinity and metabolic stability.

The Acetic Acid Moiety: Esterification or amidation of the carboxylic acid could create prodrugs with altered solubility and pharmacokinetic profiles.

The Indoline Ring: Substitution at other positions on the aromatic portion of the indoline ring could be explored to enhance target selectivity and potency.

The goal of such a synthetic program would be to establish a clear structure-activity relationship (SAR), providing insights into how specific chemical features contribute to the compound's biological activity. This knowledge is crucial for optimizing lead compounds into viable drug candidates. nih.gov

Role of this compound in Understanding Fundamental Biological Processes

Beyond its direct therapeutic potential, this compound could serve as a valuable chemical probe to investigate fundamental biological processes. If the compound is found to selectively inhibit a particular enzyme or receptor, it can be used to elucidate the role of that target in cellular signaling pathways and disease pathogenesis.

For instance, compounds similar in structure to plant auxins, such as 2,4-Dichlorophenoxyacetic acid, have been used to study cellular processes like the production of reactive oxygen species (ROS) and hormonal imbalances in plants. nih.gov While structurally distinct, a novel acetic acid derivative could potentially be used to probe similar or different pathways in mammalian cells. For example, if it is found to disrupt the tubulin-microtubule network, it could be used as a tool to study the dynamics of the cytoskeleton in cell division and intracellular transport. researchgate.net The identification of a highly selective and potent molecule allows researchers to dissect complex biological systems with precision.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-Ethoxyindolin-1-yl)acetic acid, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of indoline derivatives followed by acetylation. For example, a route analogous to 2-(2-(2-aminoethoxy)ethoxy)acetic acid ( ) may involve:

Alkylation : Reacting 4-ethoxyindoline with a bromoacetic acid derivative under basic conditions (e.g., NaH/DMF).

Purification : Column chromatography or recrystallization to isolate intermediates.

Yield Optimization : Key factors include stoichiometric ratios (e.g., 1.1:1 molar ratio of nucleophile to electrophile), temperature control (reflux vs. room temperature), and catalyst selection (e.g., phase-transfer catalysts). reports yields up to 75% for similar steps, emphasizing purity checks via HPLC or NMR .

Step Reagents Conditions Yield Purity
AlkylationBromoacetic acid, NaHDMF, 0°C → RT75%95% (HPLC)
Acid activationHATU, DIPEADCM, RT91%99% (NMR)

Q. How can the purity of this compound be determined using titration methods?

  • Methodological Answer : Acid-base titration with standardized NaOH (e.g., 0.1 M) is a cost-effective approach. Steps include:

Sample Preparation : Dissolve ~0.5 g of the compound in 50 mL deionized water.

Indicator Selection : Use phenolphthalein (colorless → pink at pH 8.2–10.0) to detect the equivalence point.

Titration : Add NaOH incrementally until a persistent pink color appears.

  • Calculation : Molarity = (Volume of NaOH × Molarity of NaOH) / Volume of sample.
  • Error Mitigation : Repeat trials (n ≥ 3) and calibrate burettes to minimize human error (e.g., reported a 13.6% error due to measurement inaccuracies) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps ().
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation ().
  • Spill Management : Neutralize with sodium bicarbonate and dispose via licensed waste services ().

Advanced Questions

Q. How can crystallographic techniques like SHELX refine the structural determination of this compound?

  • Methodological Answer : SHELX software ( ) is critical for small-molecule refinement:

Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain intensity data.

Structure Solution : Apply direct methods (SHELXS) for phase determination.

Refinement : Iteratively adjust atomic coordinates and thermal parameters (SHELXL) until R-factor < 5%.

  • Challenges : Twinning or low-resolution data may require alternative space group assignments or restraints .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer :

Cross-Validation : Compare NMR (¹H/¹³C) with computational predictions (DFT/B3LYP/6-31G*).

Isotopic Labeling : Use deuterated solvents to confirm peak assignments.

Supplementary Techniques : Employ mass spectrometry (HRMS) to verify molecular ions and IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹).

  • Case Study : highlights synthesis discrepancies resolved via tandem MS/MS fragmentation .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy/propoxy) and assess bioactivity ().

Assay Design : Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and in vivo toxicity studies (LD₅₀ in model organisms).

Data Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze by LC-MS for breakdown products.

Soil Mobility Tests : Use OECD Guideline 106 (batch adsorption) to measure log K₀c values.

Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) if preliminary data are lacking ( notes limited ecological data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.